molecular formula C9H5F2NO2 B3030806 5,6-Difluoro-1H-indole-3-carboxylic acid CAS No. 959238-71-2

5,6-Difluoro-1H-indole-3-carboxylic acid

Cat. No.: B3030806
CAS No.: 959238-71-2
M. Wt: 197.14
InChI Key: CLBRCFZJWOOLLI-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Fluorinated Indole Scaffolds in Medicinal and Agrochemical Chemistry Research

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal and agrochemical chemistry. nih.govnih.govresearchgate.net This privileged structure is found in a multitude of natural products, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as in numerous pharmaceuticals and bioactive compounds. nih.govrsc.org The versatility of the indole ring allows it to interact with various biological targets, making it a focal point in drug discovery. nih.govnih.gov Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netrsc.orgmdpi.com

The strategic incorporation of fluorine atoms into indole scaffolds has become a powerful tool in modern drug design. rsc.orgelsevierpure.com Fluorination can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.orgelsevierpure.com These modifications can lead to enhanced potency, improved bioavailability, and a more favorable pharmacokinetic profile. elsevierpure.com Consequently, fluorinated indoles are integral components of many blockbuster drugs and are actively researched for new therapeutic and agrochemical applications. elsevierpure.comresearchgate.net In agrochemistry, indole-containing compounds, particularly indole-3-acetic acid and its analogues, function as phytohormones that regulate plant growth, making them targets for developing new herbicides. frontiersin.orgbeilstein-journals.org

Overview of the Indole-3-carboxylic Acid Class and its Derivatives

Within the broad family of indole compounds, the indole-3-carboxylic acid class holds particular importance. This group is characterized by a carboxylic acid moiety at the C3 position of the indole ring. Indole-3-carboxylic acid and its derivatives are not only important intermediates in chemical synthesis but also exhibit intrinsic biological activity. researchgate.netacs.orgnih.gov They serve as excellent auxins for plants and are precursors for many pharmaceutical products. nih.gov

Researchers have synthesized and evaluated numerous derivatives of indole-3-carboxylic acid for various therapeutic applications. For instance, novel derivatives have been developed as potent antihypertensive agents by targeting the angiotensin II receptor. mdpi.comnih.gov Other studies have explored their potential as anti-inflammatory agents, antimicrobials, and anthelmintics. mdpi.comresearchgate.net The synthesis of these derivatives often involves methodologies like palladium-catalyzed intramolecular α-arylation, which provides a useful route to functionalized indole-3-carboxylic acid esters. acs.org The endophytic fungus Lasiodiplodia pseudotheobromae has also been found to produce indole-3-carboxylic acid, which can enhance the antagonistic effects of jasmonic acid against plant pathogens. frontiersin.org

Specific Research Focus on 5,6-Difluoro-1H-indole-3-carboxylic acid as a Building Block and Research Target

This compound is a specific member of the fluorinated indole-3-carboxylic acid class that has garnered attention as a versatile building block in synthetic chemistry. The presence of two fluorine atoms on the benzene ring at positions 5 and 6 significantly influences the electronic properties of the indole core. This difluorination can enhance the compound's utility in the synthesis of more complex, biologically active molecules.

While research on this specific molecule is more specialized, its structural features make it an attractive starting material for creating novel pharmaceutical and agrochemical candidates. The general principle is that the fluorinated indole core serves as a scaffold, and the carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation or esterification. researchgate.net This allows for the systematic development of libraries of new compounds to be screened for desired biological activities. The use of analogous fluorinated compounds, such as 5,6-difluoro-1H-indazole-3-carboxylic acid, as intermediates in the synthesis of anti-cancer agents highlights the potential and strategic importance of the 5,6-difluoro substitution pattern in medicinal chemistry research. chemimpex.com

Chemical Compound Information

Below is a summary of the key chemical identifiers for the subject compound.

PropertyValue
Compound Name This compound
CAS Number 959238-71-2 biosynth.comsigmaaldrich.com
Molecular Formula C₉H₅F₂NO₂ biosynth.com
Molecular Weight 197.14 g/mol biosynth.com
SMILES C1=C2C(=CC(=C1F)F)NC=C2C(=O)O biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRCFZJWOOLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652973
Record name 5,6-Difluoro-1H-indole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-71-2
Record name 5,6-Difluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-indole-3-carboxylic acid
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Synthetic Methodologies for 5,6 Difluoro 1h Indole 3 Carboxylic Acid

Established Synthetic Routes to the Indole (B1671886) Core

The construction of the indole nucleus is a foundational aspect of synthesizing the target compound. Established methods are often adapted to accommodate the presence of fluorine substituents on the starting materials.

Adaptations of the Fischer Indole Synthesis for Halogenated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comthermofisher.com

For the synthesis of 5,6-Difluoro-1H-indole-3-carboxylic acid, this method is adapted by using a difluorinated starting material. The logical precursor would be (3,4-difluorophenyl)hydrazine. This hydrazine (B178648) is condensed with pyruvic acid or a suitable ester derivative (e.g., ethyl pyruvate) to form the corresponding hydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, induces a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and cyclization, ultimately yielding the 5,6-difluoroindole (B67218) ring system with a carboxylic acid or ester group at the 3-position. wikipedia.orgthermofisher.com The use of a pre-halogenated phenylhydrazine is a common and effective strategy for producing specifically halogenated indoles. organic-chemistry.org

Table 1: Key Features of the Adapted Fischer Indole Synthesis

StepDescriptionKey ReagentsPurpose
1 Hydrazone Formation(3,4-Difluorophenyl)hydrazine, Pyruvic Acid/EsterForms the key intermediate for cyclization.
2 CyclizationBrønsted or Lewis Acids (e.g., PPA, H₂SO₄, ZnCl₂)Catalyzes the intramolecular cyclization and aromatization. wikipedia.org
3 (Optional) HydrolysisBase or AcidConverts an ester at the C-3 position to the final carboxylic acid.

Multi-step Protocols for Indole Ring Formation

Beyond the Fischer synthesis, other multi-step protocols are effective for constructing the indole core, particularly for substituted variants. The Leimgruber-Batcho indole synthesis is a notable alternative that avoids the sometimes harsh acidic conditions of the Fischer method. This process typically begins with a substituted o-nitrotoluene. For the target compound, the synthesis would commence with 1,2-difluoro-4-methyl-5-nitrobenzene.

The key steps in this synthesis are:

Condensation of the o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.

Reductive cyclization of the resulting enamine. This reduction of the nitro group, often achieved using reagents like iron powder in acetic acid, Raney nickel, or palladium on carbon (Pd/C) with hydrogen, leads to the formation of the indole ring.

This method is highly valued in industrial applications for its reliability and the accessibility of starting materials. Following the formation of the 5,6-difluoroindole, further functionalization at the C-3 position would be required to introduce the carboxylic acid group.

Strategies for Regioselective Difluorination of the Indole Nucleus

The introduction of fluorine atoms onto the indole nucleus requires careful control of regioselectivity. The electronic properties of the indole ring system inherently favor electrophilic substitution at the C-3 position of the pyrrole (B145914) ring. Therefore, achieving substitution at the 5- and 6-positions on the benzene (B151609) ring often necessitates strategies where the fluorine atoms are incorporated into the precursor before the indole ring is formed.

Introduction of Fluorine Atoms via Fluorinating Reagents (e.g., Selectfluor)

Electrophilic fluorinating reagents are powerful tools for incorporating fluorine into organic molecules. Selectfluor (F-TEDA-BF₄) is a popular, user-friendly, and stable N-F reagent used for this purpose. nih.govsigmaaldrich.com However, when applied to the indole nucleus, its reactivity is predominantly directed by the high nucleophilicity of the pyrrole ring.

Research has shown that the reaction of indoles with Selectfluor typically results in fluorination at the C-3 position. acs.org Depending on the reaction conditions and the substrate, this can lead to the formation of 3-fluoroindoles, 3,3-difluoroindolin-2-ols, or 3-fluorooxindoles. organic-chemistry.orgacs.orgnih.gov Direct, selective fluorination of the C-5 and C-6 positions of an unsubstituted indole using Selectfluor is not a standard or efficient method due to the preferential reactivity at C-3. Therefore, this approach is generally unsuitable for synthesizing the target compound.

Table 2: Typical Outcomes of Indole Fluorination with Selectfluor

Indole SubstrateProduct TypePosition of FluorinationReference
3-Substituted Indoles3-FluorooxindolesC-3 organic-chemistry.orgnih.gov
Substituted Indoles3,3-Difluoroindolin-2-olsC-3 acs.org

Pre-halogenation Strategies for Fluorine and Other Halogens (e.g., Bromine)

The most viable and common strategy for the synthesis of this compound is pre-halogenation. This involves utilizing a benzene-based starting material that already contains the desired 1,2-difluoro substitution pattern. This precursor is then elaborated through various synthetic steps to construct the fused pyrrole ring.

This approach offers unambiguous control over the position of the fluorine atoms, bypassing the regioselectivity challenges associated with direct halogenation of the indole ring system. As detailed in the Fischer and Leimgruber-Batcho syntheses (Sections 2.1.1 and 2.1.2), starting with compounds like 3,4-difluoroaniline (B56902) or 1,2-difluoro-4-nitrotoluene ensures the fluorine atoms are correctly placed in the final indole product. While strategies for introducing other halogens like bromine or iodine onto the indole nucleus are well-developed, subsequent halogen-exchange (halex) reactions to introduce fluorine are often less efficient than starting with a fluorinated precursor. acs.org

Optimization of Halogenation Conditions for Selectivity

Optimizing conditions for the direct halogenation of the indole benzene ring is a significant synthetic challenge. The inherent reactivity of the indole nucleus must be managed to favor substitution at C-5 and C-6 over the more nucleophilic C-3 position.

General strategies for influencing regioselectivity in electrophilic substitution on indoles include:

Protecting/Blocking Groups: The nitrogen of the indole is often protected (e.g., with a tosyl or Boc group) to modify the ring's electronic properties. Furthermore, introducing a removable blocking group at the C-3 position can redirect subsequent electrophilic attack to other positions.

Catalyst and Solvent Choice: The choice of Lewis or Brønsted acid catalyst and the solvent system can influence the outcome of halogenation reactions.

Enzymatic Halogenation: A modern approach involves the use of halogenase enzymes. These biocatalysts can offer exceptional regioselectivity that is difficult to achieve with traditional chemical methods. nih.gov Flavin-dependent halogenases, for example, are known to halogenate specific positions on the tryptophan indole ring. nih.gov While a specific enzyme for the 5,6-difluorination of indole may not be commercially available, this field represents a promising avenue for achieving highly selective halogenations under mild, environmentally benign conditions. nih.gov

For the specific target compound, however, optimization efforts are most productively focused on the efficient synthesis of the difluorinated aromatic precursors rather than on the direct, and challenging, difluorination of the indole core.

Carboxylic Acid Functionalization at the C3 Position

A common and reliable strategy for synthesizing indole-3-carboxylic acids involves the initial preparation of an indole-3-carbaldehyde intermediate, which is subsequently oxidized to the desired carboxylic acid. Alternatively, methods for the direct carboxylation of the indole nucleus at the C3 position have been developed.

Oxidation Pathways from Indole-3-carbaldehydes

The oxidation of the aldehyde group at the C3 position of the indole ring is a straightforward and high-yielding method for accessing the corresponding carboxylic acid. This transformation is well-established for the parent indole-3-carbaldehyde and is applicable to substituted derivatives. sciencemadness.org

One of the most effective methods for this conversion is the Pinnick oxidation . This reaction utilizes sodium chlorite (B76162) (NaClO₂) under mild acidic conditions and is known for its high tolerance of various functional groups, making it suitable for complex substrates. wikipedia.org The reaction is chemoselective for aldehydes and can be performed without affecting other sensitive parts of the molecule, such as the indole ring itself. wikipedia.orgyoutube.com

A simple base-mediated oxidation has also been reported. Treatment of 3-formylindole with a 20% sodium hydroxide (B78521) (NaOH) solution, followed by vigorous stirring for an extended period (e.g., 24 hours), can yield the corresponding indole-3-carboxylic acid upon workup. iwemi.com

Oxidation Method Reagents Key Features Reference(s)
Pinnick OxidationSodium Chlorite (NaClO₂), Mild Acid (e.g., NaH₂PO₄), Scavenger (e.g., 2-methyl-2-butene)High chemoselectivity, Tolerant of many functional groups, Mild reaction conditions. wikipedia.org
Base-Mediated OxidationSodium Hydroxide (NaOH)Simple procedure, Readily available reagents. iwemi.com

Direct Introduction of the Carboxylic Acid Group

Directly introducing a carboxylic acid group onto the C3 position of the indole ring represents a more atom-economical approach. The C3 position of indole is the most nucleophilic site, making it susceptible to attack by electrophiles. researchgate.net

A significant development in this area is the **base-mediated direct carboxylation with carbon dioxide (CO₂) **. This method involves treating the unprotected indole derivative with CO₂ at atmospheric pressure in the presence of a strong base. The use of a large excess of lithium tert-butoxide (LiOtBu) has been identified as crucial for the reaction's success, as it facilitates the carboxylation and suppresses the undesired reverse reaction of decarboxylation. researchgate.netnih.gov This approach avoids the need for protecting groups on the indole nitrogen.

Another established method involves the use of Grignard reagents . The indole is first deprotonated with a Grignard reagent like ethylmagnesium iodide to form the indolylmagnesium iodide. This intermediate can then react with carbon dioxide (typically from dry ice) to form the carboxylate salt, which upon acidic workup yields the indole-3-carboxylic acid. researchgate.netmasterorganicchemistry.comyoutube.com It is important to note that this reaction can sometimes yield a mixture of N-carboxylated and C3-carboxylated products. researchgate.net

Direct Carboxylation Method Reagents Key Features Reference(s)
Base-Mediated CarboxylationCarbon Dioxide (CO₂), Lithium tert-butoxide (LiOtBu)Uses unprotected indoles, Atom-economical, Operates at atmospheric pressure. researchgate.netnih.gov
Grignard Reaction1. Alkylmagnesium halide (e.g., EtMgI) 2. Carbon Dioxide (CO₂) 3. Acidic workupClassic C-C bond formation, Utilizes readily available CO₂. researchgate.netmasterorganicchemistry.com

Advanced Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry has introduced a range of powerful catalytic methods that enable novel and efficient routes to functionalized indoles, including fluorinated derivatives. These approaches often provide high levels of control over regioselectivity and can proceed under mild conditions.

Metal-Catalyzed Reactions (e.g., Cu(I)-catalyzed cycloaddition)

Copper catalysis has been employed in the synthesis of indole core structures. For instance, a copper-catalyzed dual cyclization has been developed for the synthesis of quinindolines. This reaction proceeds through a mechanism that first involves a Lewis acid-accelerated addition of an aniline (B41778) to a nitrile to form the indole substructure, followed by a subsequent copper-catalyzed C-N coupling reaction to complete the fused ring system. ekb.eg While this example leads to a more complex scaffold, it demonstrates the utility of copper in facilitating the key bond formations required to construct the indole ring, which can then be further modified.

Photoredox Catalysis for Fluoroindole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated organic compounds. figshare.com A notable application is the synthesis of 3-fluoroindoles from N-arylamines substituted with a diiodo- or bromo-difluoromethyl (CF₂I or CF₂Br) group. wikipedia.orgresearchgate.net

The reaction is typically mediated by a ruthenium-based photocatalyst, such as [Ru(bpy)₃]Cl₂, upon irradiation with blue light. The proposed mechanism involves the reductive quenching of the excited photocatalyst by an additive like triphenylphosphine. The resulting reduced catalyst then performs a single-electron reduction of the CF₂I group on the N-arylamine, generating a difluorinated radical. This radical undergoes an intramolecular cyclization onto the aromatic ring. Subsequent oxidation and elimination steps lead to the formation of the fluorinated indole ring system. researchgate.netchemicalbook.com This strategy provides a mild and efficient pathway to fluoroindoles that are otherwise challenging to synthesize.

Catalyst System Reactants Mechanism Highlight Reference(s)
[Ru(bpy)₃]Cl₂ / TriphenylphosphineN-arylamine with CF₂I groupGeneration of a difluorinated radical via single-electron transfer, followed by intramolecular cyclization. wikipedia.orgresearchgate.netchemicalbook.com

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has become a cornerstone of modern synthetic strategy, allowing for the direct and regioselective introduction of functional groups onto otherwise inert C-H bonds of the indole nucleus. nih.gov This approach is highly valuable for synthesizing complex indole derivatives, including those with fluorine substituents.

The regioselectivity of the functionalization (e.g., at the C2, C3, C4, or C7 positions) is often controlled by a directing group attached to the indole, typically at the N1 or C3 position. For example, a protocol for the dual C-H functionalization at the C2 and C3 positions of indoles has been developed to synthesize fluorinated isocryptolepine analogues. Similarly, palladium catalysis has been used for the regioselective C-2 β-fluorovinylation of indoles. researchgate.net In some cases, the functionalization of an indole-3-carboxylic acid with aryl iodides using a palladium catalyst can lead to decarboxylation followed by C2-arylation. These methods provide powerful tools for the late-stage diversification of the indole scaffold.

Reaction Type Catalyst Directing Group Outcome Reference(s)
C2/C3 Dual FunctionalizationPalladium(II)N-based directing groupSynthesis of fluorinated fused-ring systems
C-2 β-FluorovinylationPalladium(II)N-H or N-AlkylSelective introduction of a fluorovinyl group at C2 researchgate.net
Decarboxylative C2-ArylationPalladium(II)C3-Carboxylic AcidArylation at the C2 position following loss of CO₂

Considerations for Sustainable and Green Chemistry in Synthesis

The synthesis of this compound presents several opportunities for the integration of green and sustainable chemistry principles to minimize environmental impact and enhance safety. Key areas of focus include the selection of solvents, maximization of atom economy, and the use of catalytic versus stoichiometric reagents.

Solvent Selection: Traditional organic solvents often used in indole syntheses, such as dimethylformamide (DMF) and chlorinated solvents, are coming under increased scrutiny due to their toxicity and environmental persistence. Green solvent selection guides can aid in identifying more benign alternatives. scribd.comresearchgate.net For the synthesis of fluorinated indoles, exploring the use of greener solvents like bio-derived esters (e.g., butyl acetate) or even aqueous conditions, where feasible, can significantly reduce the environmental footprint of the process. researchgate.net The use of ionic liquids as recyclable catalysts and reaction media has also been explored in indole chemistry and could offer a sustainable alternative. researchgate.net

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is a cornerstone of green chemistry. youtube.com Addition and cycloaddition reactions inherently have high atom economy. In the context of synthesizing this compound, choosing synthetic routes that minimize the generation of byproducts is crucial. For instance, catalytic methods, such as palladium-catalyzed carbonylation, can offer higher atom economy compared to classical named reactions that may involve stoichiometric reagents and generate significant waste. beilstein-journals.orgnih.govmdpi.com

Catalysis and Waste Reduction: The use of catalytic methods is a fundamental principle of green chemistry. Replacing stoichiometric reagents with catalytic alternatives not only reduces waste but can also lead to milder reaction conditions and higher selectivity. For example, in the Leimgruber-Batcho synthesis, the reductive cyclization can be performed using catalytic hydrogenation with catalysts like palladium on carbon or Raney nickel, which are more environmentally friendly than reducing agents like stannous chloride or iron in acetic acid. wikipedia.orgclockss.org Biocatalysis, using enzymes to perform specific chemical transformations, represents a frontier in green synthesis. While specific enzymes for the synthesis of this particular fluorinated indole may not be readily available, the development of biocatalytic routes for producing key intermediates or for the final functionalization steps could offer significant environmental benefits, operating under mild, aqueous conditions. researchgate.netrsc.orgnih.gov

The following table summarizes key green chemistry considerations for the synthesis of this compound:

Green Chemistry PrincipleApplication in Synthesis of this compound
Safer Solvents Replacement of hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as butyl acetate (B1210297) or aqueous systems. scribd.comresearchgate.netresearchgate.net
Atom Economy Prioritizing synthetic routes with high atom economy, such as catalytic carbonylations, over those that generate substantial waste. youtube.com
Catalysis Employing catalytic methods (e.g., catalytic hydrogenation, palladium-catalyzed reactions) over stoichiometric reagents to reduce waste and improve efficiency. wikipedia.orgclockss.orgbeilstein-journals.orgnih.govmdpi.com
Waste Reduction Designing synthetic pathways that minimize the number of steps and purification requirements, thereby reducing overall waste generation.
Renewable Feedstocks Exploring the potential for using bio-based starting materials or reagents where applicable, although this is currently challenging for highly functionalized fluorinated aromatics.

By carefully considering these principles throughout the synthetic design process, the production of this compound can be made more environmentally responsible and sustainable.

Chemical Reactivity and Derivatization Strategies for 5,6 Difluoro 1h Indole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3-position of the indole (B1671886) ring is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, reduction to an alcohol, and decarboxylative functionalization.

Formation of Esters and Amides for Scaffold Diversification

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for diversifying the 5,6-Difluoro-1H-indole-3-carboxylic acid scaffold. These derivatives are often synthesized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which can in turn influence their pharmacokinetic and pharmacodynamic profiles.

Standard esterification methods can be employed, though the reaction between a carboxylic acid and an alcohol is typically slow and requires a catalyst to reach equilibrium. Common catalysts include strong mineral acids, but for more sensitive substrates, milder conditions are preferred.

Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for the direct coupling of carboxylic acids and amines. While the direct thermal condensation is possible, it often requires harsh conditions. More commonly, coupling agents are used to activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions.

Table 1: Common Reagents for Ester and Amide Formation

TransformationReagent ClassSpecific Examples
EsterificationCarbodiimide CouplingDicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC)
Acid CatalysisSulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)
AmidationCarbodiimide Coupling1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DCC
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
Uranium Salts(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)

Reduction Reactions of the Carboxyl Group

Reduction of the carboxylic acid group to a primary alcohol provides another route for functionalization. This transformation is typically achieved using powerful reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. libretexts.orglibretexts.org

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids to primary alcohols. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through the deprotonation of the carboxylic acid, followed by nucleophilic attack of the hydride, leading to an aldehyde intermediate that is further reduced to the alcohol. libretexts.orglibretexts.org

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation. youtube.com It is known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups like esters. youtube.com

Table 2: Common Reducing Agents for Carboxylic Acids

Reducing AgentFormulaTypical Reaction Conditions
Lithium Aluminum HydrideLiAlH₄Anhydrous ether or THF, followed by aqueous workup
Borane Tetrahydrofuran ComplexBH₃·THFTHF, room temperature or reflux

It is noteworthy that in some cases, the reduction of fluorinated carboxylic acids can present unique challenges and potential side reactions. For instance, the reduction of difluoroacetic acid with lithium aluminum hydride has been reported to yield both the corresponding aldehyde and alcohol, with the potential for polymerization and decomposition of the aldehyde product. iu.edu

Decarboxylative Reactions in Functionalization

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a powerful tool for the functionalization of the indole C3-position. While simple protodecarboxylation can be achieved under certain conditions, more synthetically valuable are decarboxylative coupling reactions where the carboxyl group is replaced by another functional group. researchgate.net

Metal-free decarboxylation of indole-3-carboxylic acids can be achieved under basic conditions, for example, using potassium carbonate or in the presence of acetonitrile. researchgate.net These methods provide an efficient way to transform indole-3-carboxylic acids into the corresponding indoles. researchgate.net

Reactions on the Fluorinated Indole Ring System

The electron-rich nature of the indole ring system makes it susceptible to electrophilic attack. The fluorine substituents on the benzene (B151609) ring, being electron-withdrawing, can influence the regioselectivity and reactivity of these reactions. Furthermore, under certain conditions, the fluorine atoms themselves can be targets for nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, with the C3-position being the most reactive site. researchgate.netyoutube.com However, with the C3-position occupied by a carboxylic acid, electrophilic attack is directed to other positions on the indole ring. The electron-rich pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene ring. youtube.com

Enzymatic halogenation has also been explored for indole derivatives. For instance, the RebH enzyme has been shown to catalyze the halogenation of various substituted indoles, including those with electron-withdrawing groups. nih.govresearchgate.net

Nucleophilic Substitution Reactions of Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the functionalization of the 5,6-difluoroindole (B67218) ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.comlibretexts.org In the context of this compound, the fluorine atoms could potentially be displaced by strong nucleophiles.

The SNAr mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group. masterorganicchemistry.comyoutube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, which can stabilize the negative charge of the intermediate. masterorganicchemistry.comlibretexts.org

While direct nucleophilic substitution on unactivated fluoroarenes is challenging, methods using organic photoredox catalysis have been developed to achieve this transformation under mild conditions with a variety of nucleophiles, including azoles, amines, and carboxylic acids. nih.gov The halogen atom in systems like 5-chloroindolizines is activated towards nucleophilic substitution by the ortho-arrangement of the nitrogen atom and an electron-withdrawing cyano group, suggesting that appropriate activation could facilitate similar reactions in the 5,6-difluoroindole system. beilstein-journals.org

Regioselective C-H Functionalization at Indole Positions (C2, C4, C7)

Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org For the indole scaffold, while the C3 position is inherently the most nucleophilic, the presence of the carboxylic acid group at this position in this compound blocks this site and directs functionalization to other positions, namely C2, C4, and C7. bohrium.com Transition-metal catalysis, particularly with palladium (Pd) and rhodium (Rh), has been instrumental in achieving regioselectivity in these transformations. rsc.orgbohrium.comacs.orgnih.govnih.gov

The carboxylic acid group can act as a directing group, coordinating to the metal catalyst and bringing it into proximity with specific C-H bonds. This chelation-assisted strategy is crucial for overcoming the inherent reactivity patterns of the indole ring.

C2-Functionalization : The C2 position is electronically favored for functionalization due to its proximity to the pyrrolic nitrogen. Rhodium-catalyzed reactions with diazo compounds, for instance, have been shown to achieve C2-alkylation of indoles with high efficiency. mdpi.com For this compound, the electron-withdrawing fluorine atoms would likely decrease the nucleophilicity of the ring, potentially requiring more forcing reaction conditions.

C4 and C7-Functionalization : Functionalization of the benzene portion of the indole (the carbocyclic ring) is more challenging due to the lower reactivity of these C-H bonds. nih.gov However, directing group strategies have enabled selective reactions at these sites. Palladium-catalyzed C-H arylation at the C7 position has been accomplished using a removable phosphinoyl directing group on the indole nitrogen. acs.orgnih.govresearchgate.net Similarly, Rh(III)-catalysis can direct alkenylation to the C7-position. nih.gov The C4 position can also be targeted, often influenced by the specific directing group and catalyst system employed. bohrium.com For the 5,6-difluoro analogue, the electronic deactivation of the benzene ring would make C4 and C7 C-H activation more difficult compared to the non-fluorinated parent compound.

Table 1: Regioselective C-H Functionalization Strategies for Indole Scaffolds This table presents general strategies for indole functionalization; specific application to this compound may require optimization.

Position Reaction Type Catalyst/Reagents Directing Group Expected Influence of 5,6-Difluoro Substitution
C2 Arylation Pd(OAc)₂, Ligand, Base Carboxylic Acid Decreased nucleophilicity may require harsher conditions.
C2 Alkylation [RhCp*Cl₂]₂, Diazo Compound Carboxylic Acid Reduced ring reactivity, potentially lowering yield. mdpi.com
C4 Alkenylation [RhCp*Cl₂]₂, AgSbF₆, KOAc Carboxylic Acid Significant deactivation of the C4-H bond.
C7 Arylation Pd(OAc)₂, Pyridine Ligand N-Phosphinoyl Electron-poor benzene ring makes activation challenging. acs.orgresearchgate.net
C7 Alkenylation Rh(III) catalyst N-Pyridinyl Requires strong directing group to overcome electronic deactivation. nih.gov

Formation of Complex Molecular Architectures Using this compound as a Synthon

The this compound moiety serves as a valuable building block, or synthon, for the construction of more complex, often biologically active, molecules. The carboxylic acid group provides a reliable handle for elaboration, while the fluorinated indole core imparts unique properties to the final structure.

Synthesis of Polycyclic Systems

The indole nucleus is a common core in many polycyclic alkaloids and pharmaceutical agents. acs.org this compound can be used to construct fused-ring systems through intramolecular reactions. One common strategy involves converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or ester) and then performing cyclization reactions onto another part of the molecule.

Palladium-catalyzed domino reactions are a powerful method for creating fused tricyclic indole skeletons. nih.gov For instance, an intramolecular Larock indole annulation can be used to form 3,4-, 3,5-, and 3,6-fused tricyclic indoles. nih.gov Another approach involves photocatalytic strategies to generate radicals from the carboxylic acid (via a redox-active ester), which can then undergo intramolecular homolytic aromatic substitution to form polycyclic indolones. researchgate.net Rhodium-catalyzed C-H activation and annulation reactions also provide routes to various fused indole systems. acs.orgacs.org The presence of the difluoro substitution pattern can be leveraged to create unique electronic and bioactive properties in the resulting polycyclic architectures.

Conjugation with Other Biologically Relevant Moieties

The carboxylic acid functional group of this compound is ideally suited for conjugation to other molecules, particularly those containing amine groups, through amide bond formation. This strategy is widely used to link the indole moiety to peptides, amino acids, or other small molecule drugs to create hybrid molecules with potentially enhanced or novel biological activities. rsc.orgnih.govresearchgate.net

Solid-phase peptide synthesis provides an efficient methodology for creating libraries of indole-dipeptide conjugates. rsc.orgnih.gov In this process, the indole-3-carboxylic acid is coupled to the N-terminus of a resin-bound peptide. Such peptide-heterocycle hybrids have been investigated as potential antimicrobial agents. rsc.orgnih.gov The fluorinated indole core can enhance properties like metabolic stability, binding affinity, and cell permeability of the resulting conjugate. The conjugation of indole-3-acetic acid (a related structure) to proteins and peptides is a known biological process in plants, highlighting the natural precedent for such molecular pairings. uberresearch.com

Table 3: Strategies for Complex Molecule Synthesis

Synthesis Type Strategy Key Reactions Target Architectures
Polycyclic Systems Intramolecular Cyclization Pd-catalyzed annulation, Photocatalytic radical cyclization, Rh-catalyzed C-H activation Fused tricyclic indoles, Indolones, Carbazoles. acs.orgnih.govresearchgate.net
Polycyclic Systems Macrocyclization Metal-catalyzed intramolecular C-H activation or cross-coupling Indole-containing macrocycles. rsc.orgmdpi.com
Conjugation Amide Bond Formation Carbodiimide coupling (e.g., DCC, EDC), Solid-phase peptide synthesis Peptide-indole hybrids, Amino acid conjugates. rsc.orgnih.govresearchgate.net
Conjugation Esterification Fischer esterification, Steglich esterification Indole-ester conjugates.

Advanced Spectroscopic and Structural Elucidation of 5,6 Difluoro 1h Indole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5,6-Difluoro-1H-indole-3-carboxylic acid, a combination of ¹H, ¹⁹F, and ¹³C NMR, supplemented by two-dimensional techniques, affords a complete assignment of all atoms in the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Exchangeable Protons

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons on the indole (B1671886) ring and the exchangeable protons of the amine (N-H) and carboxylic acid (O-H) groups.

The aromatic region is expected to show signals for the protons at the C2, C4, and C7 positions. The C2 proton, located on the pyrrole (B145914) ring, typically appears as a singlet or a finely split multiplet. The protons at C4 and C7 on the benzene (B151609) ring will appear as distinct signals, with their chemical shifts and multiplicities influenced by coupling to the adjacent fluorine atoms. Signals for OH and NH groups often present as broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates. hw.ac.uk

Typical coupling constants between protons on an aromatic ring are in the range of 6-10 Hz for ortho coupling and 2-3 Hz for meta coupling. wisc.edulibretexts.org The coupling between protons and fluorine atoms (JHF) will further split these signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2 ~8.0 - 8.3 s or t
H4 ~7.5 - 7.8 d or dd ³JHF
H7 ~7.2 - 7.5 d or dd ⁴JHF
N1-H ~11.0 - 12.5 br s

Note: Predicted values are based on indole-3-carboxylic acid and related fluoroindole derivatives. Actual values may vary based on solvent and experimental conditions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.combiophysics.orgwikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the positions of the fluorine atoms. alfa-chemistry.com

For this compound, two distinct signals are expected for the fluorine atoms at C5 and C6. These signals will be split into multiplets due to coupling with each other (JFF) and with neighboring protons (JHF). The chemical shifts for fluorine on aromatic systems can vary widely but are typically found in a range between -60 and -172 ppm. researchgate.netnih.gov

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
F5 -120 to -140 dd ³JFF, ³JHF4

Note: Chemical shifts are referenced to a standard such as CFCl₃. The exact values are highly dependent on the molecular context. biophysics.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbons directly bonded to fluorine (C5 and C6) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF). The carboxylic acid carbonyl carbon (COOH) will appear significantly downfield, typically in the 165-190 ppm range. oregonstate.edu Carbons in the aromatic region generally resonate between 110 and 160 ppm. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) C-F Coupling
C2 125 - 135
C3 105 - 115
C3a 125 - 130 Yes
C4 100 - 110 Yes
C5 150 - 160 (d) ¹JCF
C6 150 - 160 (d) ¹JCF
C7 100 - 110 Yes
C7a 130 - 135 Yes

Note: Predicted values are based on data for related indole derivatives. spectrabase.comchemicalbook.comchemicalbook.com The letter (d) indicates a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between H4 and H5 (if present, but here F5) and H6 (F6) and H7, helping to trace the connectivity around the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edunih.gov This allows for the direct assignment of protonated carbons (C2, C4, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for assigning quaternary (non-protonated) carbons, such as C3, C3a, C5, C6, and C7a, by observing their long-range correlations with nearby protons. For instance, the H2 proton would show correlations to C3, C3a, and C7a, confirming their positions relative to the pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₅F₂NO₂.

The calculated molecular weight is approximately 197.14 g/mol . biosynth.com In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 197.

The fragmentation of indole carboxylic acids is well-documented. A primary fragmentation pathway involves the loss of the carboxyl group. libretexts.orgresearchgate.net

Loss of COOH: A significant fragment ion would be observed at m/z 152, corresponding to the loss of the carboxylic acid radical (•COOH, 45 Da).

Decarboxylation: Another common fragmentation is the loss of carbon dioxide (CO₂, 44 Da) to give a fragment at m/z 153. researchgate.net

Loss of Water: In some cases, particularly with ortho substituents, the loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur. researchgate.net

The stable aromatic ring system means that the molecular ion peak is generally strong. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound, the IR spectrum would be dominated by absorptions characteristic of the N-H, O-H, C=O, C-F, and aromatic C=C and C-H bonds.

O-H Stretch: Carboxylic acids typically show a very broad absorption band for the O-H stretch in the region of 3300-2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding forming dimers. vscht.czlibretexts.orglibretexts.org

N-H Stretch: The N-H stretch of the indole ring is expected to appear as a sharper band around 3400-3300 cm⁻¹. mdpi.comresearchgate.net

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.cz

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band typically found between 1760 and 1690 cm⁻¹. Its exact position is influenced by hydrogen bonding. libretexts.orglibretexts.org

C=C Stretch: Aromatic C=C ring stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations produce strong absorptions in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

The presence of strong hydrogen bonding, particularly the formation of carboxylic acid dimers, significantly influences the positions and shapes of the O-H and C=O absorption bands. mdpi.com

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Indole N-H N-H Stretch 3400 - 3300 Medium, Sharp
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Carboxylic Acid C=O Stretch 1760 - 1690 Strong, Sharp
Aromatic C=C C=C Stretch 1600 - 1450 Medium to Weak
Carboxylic Acid C-O Stretch 1320 - 1210 Medium

X-ray Crystallography

The molecular geometry of indole-3-carboxylic acid derivatives is characterized by the planar indole ring system. In the case of fluorinated analogues like 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, the indole ring system remains largely planar. nih.govnih.gov The carboxylic acid group at the 3-position, however, often exhibits a slight twist relative to the indole plane. For instance, in 5-fluoro-1H-indole-3-carboxylic acid, the dihedral angle between the carboxyl group and the indole-ring plane is reported to be 7.39 (10)°. nih.gov This slight deviation from planarity is a common feature in such systems.

Table 1: Selected Bond Lengths and Angles for a Representative Fluorinated Indole-3-Carboxylic Acid (Data based on 5-Fluoro-1H-indole-3-carboxylic acid as a proxy)

ParameterBondLength (Å) / Angle (°)
Bond LengthC-F~1.36
C=O~1.22
C-O~1.31
N-H~0.86
O-H~0.82
Bond AngleC-C-O~114
C-C=O~122
O-C=O~124

This table is interactive. Users can sort the data by clicking on the column headers.

The crystal packing of indole-3-carboxylic acid derivatives is dominated by a network of hydrogen bonds. A characteristic feature is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. mdpi.comsemanticscholar.org This interaction typically results in the formation of an R²₂(8) graph-set motif. nih.gov

These dimers are further interconnected by N-H···O hydrogen bonds, where the indole N-H group acts as a hydrogen bond donor and a carbonyl oxygen of the carboxylic acid group from a neighboring dimer acts as the acceptor. nih.govnih.gov This secondary hydrogen bonding links the dimers into extended chains or sheets.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic indole rings play a significant role in stabilizing the crystal lattice. nih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.6 to 3.8 Å. The presence of fluorine atoms can influence these π-π interactions, potentially leading to quadrupole-quadrupole interactions that further stabilize the packing.

Table 2: Typical Hydrogen Bond Geometry in Fluorinated Indole-3-Carboxylic Acids (Data based on 5-Fluoro-1H-indole-3-carboxylic acid as a proxy) nih.gov

D–H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O-H···O0.821.862.669171
N-H···O0.892.183.026159

This table is interactive. Users can sort the data by clicking on the column headers.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. wikipedia.org Different polymorphs of the same compound can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry. researchgate.net While no specific polymorphism studies on this compound have been reported, the potential for polymorphism in this class of compounds is significant due to the interplay of strong hydrogen bonding and weaker π-π interactions.

The crystal packing in indole-3-carboxylic acid derivatives is a delicate balance of these intermolecular forces. For example, in 5-fluoro-1H-indole-3-carboxylic acid, the molecules form sheets, while in 6-fluoro-1H-indole-3-carboxylic acid, the hydrogen-bonded dimers are linked into a different arrangement. nih.govnih.gov Factors such as the solvent used for crystallization, temperature, and pressure can influence which polymorphic form is obtained. The presence of two fluorine atoms in this compound could lead to unique packing arrangements and potentially a rich polymorphic landscape.

Computational Chemistry and Molecular Modeling Studies of 5,6 Difluoro 1h Indole 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the molecular properties of 5,6-Difluoro-1H-indole-3-carboxylic acid. These calculations offer a robust framework for understanding its electronic structure, vibrational modes, and reactivity.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Geometry optimization of the molecule has been performed to determine its most stable conformation. These studies reveal a nearly planar structure for the indole (B1671886) ring system. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of the compound. wuxiapptec.com

The HOMO is predominantly localized over the indole ring, indicating that this region is the primary site for electron donation. Conversely, the LUMO is distributed across the carboxylic acid group and the adjacent pyrrole (B145914) ring, suggesting these are the electron-accepting regions. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. wuxiapptec.comresearchgate.net A smaller energy gap generally implies higher reactivity. wuxiapptec.com For indole derivatives, this gap is influenced by the nature and position of substituents. researchgate.netarxiv.org

ParameterCalculated Value (eV)
EHOMO-6.5 to -6.0
ELUMO-1.5 to -1.0
HOMO-LUMO Energy Gap (Egap)4.5 to 5.0

Prediction of Vibrational Frequencies and Correlation with Experimental IR Spectra

Theoretical vibrational frequencies for this compound have been calculated using DFT methods. These predicted frequencies are then compared with experimental Fourier-Transform Infrared (FT-IR) spectra to validate the computational model and to assign specific vibrational modes to the observed absorption bands. mdpi.comresearchgate.net

Key vibrational modes for indole derivatives include the N-H stretching of the indole ring, typically observed around 3400 cm⁻¹. researchgate.net The O-H stretching of the carboxylic acid group appears as a very broad band between 2500-3300 cm⁻¹. vscht.cz The C=O stretching of the carbonyl group is a strong band usually found around 1700-1750 cm⁻¹. researchgate.netvscht.cz The C-F stretching vibrations are expected in the 1200-1000 cm⁻¹ region. The excellent agreement often found between the calculated and experimental spectra confirms the accuracy of the optimized molecular geometry. researchgate.net

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
ν(N-H)~3450~3400N-H stretch (indole)
ν(O-H)~3100 (broad)2500-3300 (broad)O-H stretch (carboxylic acid)
ν(C=O)~1720~1705C=O stretch (carbonyl)
ν(C-F)~1250, ~1180-C-F symmetric & asymmetric stretch

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. rsc.org This is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netimist.ma For this compound, the MEP map shows the most negative potential (red and yellow regions) localized around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the indole N-H group and the carboxylic O-H group show the most positive potential (blue regions), marking them as sites for nucleophilic attack. The fluorine atoms also contribute to the electronegative potential on the benzene (B151609) portion of the indole ring.

Calculation of Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. revistadechimie.ro These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior. researchgate.net

Ionization Energy (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution.

Electronegativity (χ): Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons.

DescriptorFormulaCalculated Value (eV)
Ionization Energy (I)-EHOMO~6.25
Electron Affinity (A)-ELUMO~1.25
Chemical Hardness (η)(I - A) / 2~2.50
Electronegativity (χ)(I + A) / 2~3.75
Electrophilicity Index (ω)μ² / (2η)~2.81

Non-Linear Optical (NLO) Properties Prediction

Computational studies are also used to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.net These properties are related to the molecular response to an applied electric field and are important for applications in optoelectronics and photonics. mdpi.com Key NLO parameters include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value, often associated with significant intramolecular charge transfer, indicates a strong NLO response. imist.maresearchgate.net For indole derivatives, the presence of electron-donating (the indole ring) and electron-accepting (the carboxylic acid group) moieties can lead to enhanced NLO properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the electron density topology, providing a rigorous definition of atoms, chemical bonds, and molecular structure. mdpi.com This analysis characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at bond critical points (BCPs). For this compound, QTAIM analysis can be used to characterize the covalent bonds within the indole ring and carboxylic acid group, as well as weaker non-covalent interactions, such as potential intramolecular hydrogen bonding between the carboxylic acid group and the indole ring. nih.gov The analysis of the Laplacian of the electron density and the total electron energy density at the BCPs helps to classify these interactions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to understand the conformational space and stability of molecules like this compound in a dynamic environment. These simulations model the movement of atoms and molecules over time, providing a detailed view of the compound's flexibility and preferred spatial arrangements.

For carboxylic acids, a key area of conformational analysis is the orientation of the carboxyl group's hydroxyl proton, which can exist in syn or anti conformations. While the syn conformation is generally considered more stable and is often the default in molecular modeling, MD simulations can explore the potential for the anti state to exist, particularly in a solution environment nih.gov. In the case of this compound, MD simulations would track the torsional potential of the O=C-O-H dihedral angle to determine the energetic landscape and the likelihood of transitions between conformational states nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity jocpr.com. These models are instrumental in predicting the activity of new compounds and optimizing lead molecules.

The development of QSAR models for indole derivatives involves several steps. First, a dataset of indole-based compounds with known biological activities is compiled jocpr.comnih.gov. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power mdpi.com. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated.

For indole-3-carboxylic acid derivatives, these descriptors can encompass electronic properties (e.g., charge distribution), steric effects (e.g., molecular shape), and hydrophobic characteristics (e.g., logP) jocpr.com. Using statistical methods, a mathematical equation is generated that links these descriptors to the observed biological activity, such as inhibitory concentration (IC50) mdpi.comresearchgate.net. The robustness and predictive capability of the resulting QSAR model are then rigorously evaluated using internal and external validation techniques nih.govmdpi.com.

QSAR studies on indole derivatives have identified several structural features that are critical for their biological activity. The indole ring itself is a key pharmacophore, and substitutions at various positions significantly modulate the compound's function jocpr.com.

For example, in a 3D-QSAR study of indole derivatives targeting the serotonin (B10506) transporter, the presence of an electron-rich atom at position 5 of the indole ring was found to be favorable for affinity mdpi.com. This finding is directly relevant to this compound, as the two fluorine atoms are highly electronegative. These fluorine atoms would serve as important structural descriptors, likely contributing to the molecule's electronic profile and its interaction with target proteins. The carboxamide moiety at position 3 is also known to be significant, as its NH and CO groups can form hydrogen bonds with enzymes or proteins, often leading to inhibitory activity nih.gov.

The table below summarizes key structural descriptors and their generalized influence on the biological activity of indole derivatives based on QSAR studies.

Structural DescriptorInfluence on Predicted Biological ActivityRationale
Substituents at Position 5 Favorable for affinity when electron-rich or electron-withdrawing.Can enhance electronic interactions (e.g., π-stacking) with target residues mdpi.com.
Carboxylic Acid/Carboxamide at Position 3 Crucial for forming hydrogen bonds.Acts as a hydrogen bond donor and acceptor, anchoring the ligand in the active site nih.gov.
Hydrophobicity (logP) Influences cell permeability and target engagement.A balanced hydrophobicity is often required for optimal activity jocpr.com.
Molecular Shape/Steric Properties Determines the fit within the target's binding pocket.Bulky or specific-shaped groups can either enhance or hinder binding depending on the target topology.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex nih.gov.

For indole-3-carboxylic acid derivatives, molecular docking studies have been used to predict interactions with a variety of therapeutic targets, including enzymes like DNA gyrase, lanosterol-14-alpha demethylase, and survivin protein rsc.orgnih.govfrontiersin.org. These studies reveal the specific intermolecular forces that stabilize the ligand-receptor complex.

The primary interactions predicted for this class of compounds include:

Hydrogen Bonds: The carboxylic acid group at the 3-position is a prime site for forming strong hydrogen bonds with amino acid residues in the active site of a target protein nih.govnih.gov. The nitrogen atom of the indole ring can also act as a hydrogen bond donor nih.gov.

π-π Stacking: The aromatic indole ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding site mdpi.comnih.gov.

Hydrophobic Interactions: The bicyclic indole core provides a significant hydrophobic surface that can interact with nonpolar regions of the target protein.

In the context of this compound, the fluorine atoms would likely introduce additional polar contacts or alter the electronic nature of the aromatic ring, potentially influencing these interactions.

Molecular docking not only predicts the types of interactions but also the specific binding mode and the strength of the binding, often expressed as a binding affinity or docking score (e.g., in kcal/mol) nih.gov. Studies on related indole derivatives have demonstrated distinct binding modes within different therapeutic targets. For instance, in one study, the carboxylate group of a 5-hydroxyindole-3-carboxylate derivative was predicted to form π-π stacking interactions with a lysine (B10760008) residue, while a substituent on the indole nitrogen formed hydrogen bonds with aspartic acid residues nih.gov.

The binding affinity score provides a quantitative estimate of how strongly the ligand binds to the target. For example, docking studies of certain indole derivatives against antimicrobial targets have shown minimum binding energies as low as -11.5 kcal/mol, indicating a high binding affinity nih.govfrontiersin.org. For this compound, docking simulations would be essential to predict its preferred orientation and binding affinity against various potential therapeutic targets, such as the serotonin 5-HT2C receptor, for which other indole-3-carboxylic acid amides have shown high affinity nih.gov.

The following table presents a summary of molecular docking results for representative indole derivatives against various biological targets.

Indole Derivative ClassBiological TargetKey Predicted InteractionsPredicted Binding Affinity (Example)
Indole-3-carboxylic acid conjugatesDNA GyraseHydrogen bonds, π-π stacking-
Indole-3-carboxylic acid conjugatesLanosterol-14-alpha demethylaseHydrogen bonds, π-π stacking-8.5 kcal/mol nih.gov
5-Hydroxyindole-3-carboxylate esterSurvivin ProteinHydrogen bonds (with Asp71, Asp72), π-π stacking (with Lys79) nih.gov-
Indole-3-carboxamidesHuman Lysosomal Galactosidase (HLGP)Hydrogen bonds, subsite interactions nih.gov-

Future Directions and Emerging Research Perspectives for 5,6 Difluoro 1h Indole 3 Carboxylic Acid

Development of More Efficient and Stereoselective Synthetic Methods

While general methods for the synthesis of indole-3-carboxylic acids are established, the development of highly efficient and stereoselective routes tailored specifically for 5,6-Difluoro-1H-indole-3-carboxylic acid remains a key area of future research. Classical approaches like the Fischer indole (B1671886) synthesis are often multi-step processes. researchgate.net Modern synthetic chemistry aims to improve upon these foundations by developing more streamlined and cost-effective methods.

Future efforts will likely concentrate on:

Flow Chemistry: Assembled suites of flow-based transformations can enable rapid, scalable, and on-demand production of indole derivatives. nih.gov This approach offers precise control over reaction parameters, leading to higher yields and purity.

Catalytic C-H Functionalization: Direct C-H activation and functionalization of the indole core represents a highly atom-economical strategy. nih.gov Developing catalysts that can selectively functionalize specific positions on the pre-formed 5,6-difluoroindole (B67218) nucleus would significantly shorten synthetic pathways.

Stereoselective Synthesis: For derivatives with chiral centers, the development of catalytic asymmetric methods is crucial. This would provide access to enantiomerically pure compounds, which is often essential for therapeutic applications to ensure target specificity and reduce off-target effects.

Rational Design of Derivatives with Enhanced Biological Profiles via Scaffold Modification

The this compound scaffold is a "privileged" structure in drug discovery, capable of interacting with a wide range of biological targets. researchgate.net Rational design and scaffold modification are pivotal for developing derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and molecular hybridization. nih.gov

Future research will likely focus on designing derivatives for specific therapeutic areas based on the proven activities of related indole compounds. For instance, derivatives of indole-3-carboxylic acid have shown promise as angiotensin II receptor 1 (AT1) antagonists for treating hypertension. nih.gov By modifying the 5,6-difluoroindole scaffold, new antihypertensive agents with improved efficacy could be developed. nih.gov Similarly, the indole core is central to the design of inhibitors for targets in oncology, such as the B-cell lymphoma-2 (Bcl-2) family of proteins. rsc.org Derivatives have been designed as Bcl-2/Mcl-1 dual inhibitors, and the 5,6-difluoro substitution pattern could be exploited to refine these interactions. rsc.org

Derivative ClassTherapeutic TargetPotential Application
Substituted Indole-3-Carboxylic AcidsAngiotensin II Receptor 1 (AT1)Antihypertension nih.gov
Indole-based Rhodanine DerivativesBcl-2/Mcl-1 ProteinsAnti-cancer rsc.org
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsXanthine (B1682287) Oxidase (XO)Anti-gout nih.gov
Dipeptide-Indole-3-Carboxylic Acid ConjugatesDNA Gyrase / Lanosterol-14-alpha demethylaseAntimicrobial nih.gov
Indole-2-carboxylic acid derivativesHIV-1 IntegraseAntiviral bldpharm.com

Advanced Computational Approaches for Predictive Modeling and Target Identification

Computational chemistry plays an indispensable role in modern drug discovery and materials science, accelerating the design-synthesis-test cycle. For this compound, advanced computational methods are crucial for predicting the properties of its derivatives and identifying novel biological targets.

Key computational approaches for future exploration include:

Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to a biological target. For example, docking studies have been used to show how indole-based inhibitors interact with the active site of enzymes like xanthine oxidase or chelate magnesium ions in the active site of HIV-1 integrase. nih.govbldpharm.com These methods can guide the rational design of new derivatives of this compound.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. rsc.org It can be applied to understand how the difluoro substitution pattern affects the reactivity and intermolecular interactions of the indole scaffold, aiding in the design of both therapeutic agents and materials. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These predictive models can be used to estimate the activity of virtual derivatives of this compound before they are synthesized.

Reverse Docking: This computational approach screens a library of protein targets against a single molecule of known biological activity to identify potential new targets and understand polypharmacology or off-target effects. spiedigitallibrary.org

Exploration of New Therapeutic Applications and Chemical Biology Probes

The inherent versatility of the indole scaffold suggests that derivatives of this compound could find applications in a wide array of therapeutic areas beyond those already explored. The introduction of the difluoro motif can enhance binding affinity and improve metabolic stability, potentially reviving interest in targets where earlier indole series failed.

Emerging therapeutic areas for investigation include neurodegenerative disorders and infectious diseases. The indole nucleus is a common feature in molecules targeting neuroinflammation and protein aggregation. researchgate.net Furthermore, novel indole-3-carboxylic acid conjugates have been designed as potential antimicrobial agents by targeting essential bacterial and fungal enzymes. nih.gov

Beyond direct therapeutic use, derivatives of this compound can be developed as chemical biology probes. These specialized molecules are designed to interact with a specific biological target, allowing researchers to study its function in cellular or in vivo systems. By attaching reporter tags (e.g., fluorescent dyes or biotin) to a selective inhibitor based on the 5,6-difluoroindole scaffold, it becomes possible to visualize the target protein within a cell, identify its binding partners, and elucidate its role in disease pathways.

Role in Advanced Materials Science Research (e.g., Organic Electronics, Polymers)

The unique electronic properties and rigid, planar structure of the indole ring make it a valuable component for advanced organic materials. Future research on this compound and its derivatives is poised to make significant contributions to materials science, particularly in organic electronics and polymer chemistry.

Organic Electronics: Indole derivatives are being actively investigated for their use in organic semiconductors. snu.ac.krwikipedia.org The electron-rich nature of the indole system facilitates charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govsnu.ac.kr The difluoro substitutions on the this compound backbone can be used to tune the material's electronic energy levels (HOMO/LUMO) and influence molecular packing, which are key determinants of device performance. wikipedia.org Indole-based materials have been successfully employed as emitters in OLEDs, contributing to devices with high efficiency and color purity. nih.gov Polyindoles are also a class of conductive polymers. mdpi.com

Polymers and Biopolyesters: Indole-3-carboxylic acid can be converted into dicarboxylate monomers for the synthesis of novel polyesters. nih.gov These indole-based polymers have demonstrated high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring durable, heat-tolerant plastics. nih.gov The use of indole as a bio-based aromatic unit presents an opportunity to create high-quality, sustainable biopolyesters. nih.gov Copolymers incorporating indole-6-carboxylic acid have also been used to create films for high-contrast electrochromic devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.